2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a sulfanyl acetamide moiety. The structure includes a 7-methyl substituent on the triazinone ring and a di-isopropylamine group attached to the acetamide nitrogen. The di-isopropyl groups likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to aryl-substituted analogs .
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-10(2)20(11(3)4)14(21)9-23-15-17-13-7-6-12(5)8-19(13)16(22)18-15/h6-8,10-11H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEJYKKNOKDHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C(C)C)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's structure includes a pyrido-triazine core linked to a sulfanylacetamide moiety. This unique arrangement contributes to its diverse biological activities. The molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related pyrido[1,2-a][1,3,5]triazin compounds:
- Mechanism of Action : Compounds in this class often inhibit bacterial growth by targeting essential enzymes such as topoisomerase IV. For instance, virtual screening has shown that certain derivatives can effectively bind to the active sites of these enzymes, disrupting bacterial DNA replication .
- Case Studies : A study highlighted the efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing low toxicity to normal cells while effectively inhibiting bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been explored:
- Research Findings : Compounds similar to 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide have shown promise in reducing inflammation markers in vitro. The sulfanyl group is hypothesized to play a crucial role in modulating inflammatory pathways .
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties:
- Cell Cycle Arrest and Apoptosis : Studies indicate that related compounds can induce cell cycle arrest and apoptosis in various tumor cell lines. For example, N-cyclopentyl derivatives have demonstrated significant effects on cancer cell viability .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Highlights | Biological Activity | Reference |
|---|---|---|---|
| 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide | Pyrido-triazine core with sulfanyl group | Antimicrobial, Anti-inflammatory, Anticancer | This Article |
| Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate | Benzyl group attached | Antimicrobial against Gram-positive bacteria | |
| N-cyclopentyl derivative | Cyclopentyl substitution | Induces apoptosis in tumor cells |
The biological activity of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : Interaction with key enzymes such as topoisomerase IV disrupts bacterial DNA synthesis.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cancer cells leading to apoptosis.
Comparison with Similar Compounds
Key Observations :
- Triazinone vs. Pyrimidinone: The pyrido-triazinone core (target compound) has one additional nitrogen atom compared to pyrido-pyrimidinone (patent compound ), altering electron distribution and hydrogen-bonding capacity. This may influence binding interactions in biological targets.
Substituent Analysis
Acetamide Modifications
Impact on Bioactivity :
Comparison of Complexity :
- The patent compound requires stereospecific synthesis of the pyrrolidine moiety, increasing synthetic difficulty compared to the target compound’s straightforward alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
